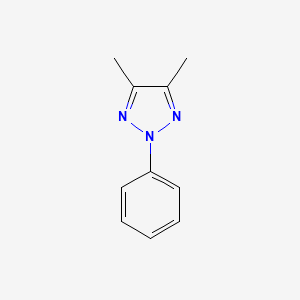

4,5-Dimethyl-2-phenyltriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-9(2)12-13(11-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXMIJNWMMWMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400943 | |

| Record name | 4,5-dimethyl-2-phenyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58737-90-9 | |

| Record name | 4,5-dimethyl-2-phenyltriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of 4,5 Dimethyl 2 Phenyltriazole Derivatives

Functionalization and Derivatization Strategies

The 1,2,3-triazole ring is generally considered to be electron-deficient due to the presence of three nitrogen atoms. This inherent electronic nature makes the ring resistant to classical electrophilic aromatic substitution reactions. Instead, functionalization of the triazole ring carbons often proceeds through alternative pathways such as palladium-catalyzed C-H activation. For other substituted 1,2,3-triazoles, direct arylation of the C-H bond on the triazole ring has been achieved using palladium(II) acetate (B1210297) in combination with triphenylphosphine, providing a route to fully substituted triazoles. nih.govscienceopen.com This method represents a powerful strategy for the construction of 1,4,5-trisubstituted 1,2,3-triazoles with well-defined regiochemistry. nih.gov

The electron-deficient character of the 1,2,3-triazole ring makes its carbon atoms susceptible to nucleophilic attack. While there is limited specific information on 4,5-dimethyl-2-phenyltriazole, studies on related 1,2,3-triazoles demonstrate that nucleophilic substitution is a viable functionalization strategy. For instance, a halogen atom at position 4 of the triazole ring can be displaced by nucleophiles, a reaction that is facilitated by the presence of an electron-withdrawing group at position 5. researchgate.net This suggests that if a suitable leaving group were present on the triazole ring of a this compound derivative, it could likely undergo nucleophilic substitution.

The phenyl group attached to the N2 position of the triazole ring can undergo electrophilic substitution reactions. Research on the nitration of 2-phenyl-1,2,3,2H-triazole has shown that this reaction proceeds with a high degree of regioselectivity. When 2-phenyl-1,2,3,2H-triazole is treated with nitric acid in acetic anhydride, mononitration occurs almost exclusively at the para-position of the phenyl ring to yield 2-(p-nitrophenyl)-1,2,3,2H-triazole. The use of a stronger nitrating agent, such as a mixture of nitric and sulfuric acids, can lead to the formation of dinitro derivatives.

The resulting nitro-substituted phenyltriazole can be further modified. For example, the nitro group can be reduced to an amino group using reagents like tin and hydrochloric acid. This amino group can then be diazotized and subjected to various subsequent reactions, such as the Gomberg-Bachmann arylation, to introduce other substituents onto the phenyl ring.

Table 1: Nitration of 2-Phenyl-1,2,3,2H-triazole

| Reagent | Product |

| Nitric acid in acetic anhydride | 2-(p-nitrophenyl)-1,2,3,2H-triazole |

| Nitric acid and sulfuric acid | Dinitro-2-phenyl-1,2,3,2H-triazole |

The methyl groups at the 4 and 5 positions of the triazole ring are potential sites for functionalization. One common strategy for modifying such methyl groups on heterocyclic rings is through lithiation followed by reaction with an electrophile. Studies on various methyl-substituted azoles have demonstrated that treatment with a strong base, such as butyllithium, can result in deprotonation of the methyl group to form a lithiated intermediate. researchgate.net This intermediate can then be quenched with a range of electrophiles to introduce new functional groups. For example, reaction with carbon dioxide would lead to the corresponding acetic acid derivative. This suggests that the dimethyl substituents of this compound could likely be functionalized via a similar lateral lithiation strategy.

Ring-Opening and Rearrangement Reactions

A characteristic reaction of certain 1,2,3-triazoles is the Dimroth rearrangement, which involves the interchange of endocyclic and exocyclic nitrogen atoms. wikipedia.org This rearrangement typically occurs under thermal or pH-mediated conditions and proceeds through a ring-opening to a diazo intermediate, followed by rotation and ring-closure. wikipedia.orgrsc.org While specific studies on the Dimroth rearrangement of this compound are not prevalent, this reaction is a well-established process for the 1,2,3-triazole scaffold, particularly for derivatives bearing an amino group at the 5-position. wikipedia.org The rearrangement can be influenced by factors such as the presence of acid or base and the nature of the substituents on the triazole ring. benthamscience.comnih.gov

Oxidative and Reductive Chemical Pathways

The stability of the 1,2,3-triazole ring often allows for selective oxidation or reduction of its substituents without affecting the core heterocyclic structure. For instance, as mentioned in section 3.1.3, a nitro group on the phenyl substituent can be selectively reduced to an amino group. Furthermore, studies on 1H-1,2,3-triazole diesters have shown that ester groups on the triazole ring can be regioselectively reduced to hydroxymethyl groups using sodium borohydride, indicating the triazole ring's stability towards this reducing agent. mdpi.com

Information regarding the direct oxidation of the this compound ring is scarce in the literature. However, oxidative processes in related heterocyclic systems, such as the oxidation of semicarbazides to triazolones, suggest that under specific conditions, the triazole core or its substituents could undergo oxidation. osi.lv

Reactions in Coordination Chemistry

The coordination chemistry of this compound and its derivatives is an area of interest due to the versatile binding capabilities of the triazole ring system. The presence of multiple nitrogen atoms allows for various coordination modes, and the substituents on the triazole ring, namely the two methyl groups and the phenyl group, play a crucial role in determining the steric and electronic properties of the ligand, which in turn influences the structure and stability of the resulting metal complexes.

Ligand Properties in Metal Complex Formation

The this compound ligand possesses several key features that dictate its behavior in metal complex formation. As a derivative of 1,2,3-triazole, it can potentially coordinate to metal ions through its nitrogen atoms. The specific nitrogen atom involved in coordination is influenced by both electronic and steric factors. In 1,2,3-triazole systems, coordination typically occurs through the N2 or N3 atoms.

The electronic properties of the triazole ring are significantly influenced by its substituents. The phenyl group at the N2 position is an electron-withdrawing group, which can affect the basicity of the nitrogen atoms in the triazole ring. This, in turn, influences the strength of the coordinate bond with a metal center. The methyl groups at the C4 and C5 positions are electron-donating and can increase the electron density on the triazole ring, potentially enhancing the donor capacity of the nitrogen atoms.

Steric hindrance is another critical factor. The methyl groups at the 4 and 5 positions, along with the phenyl group at the 2 position, can create a crowded environment around the potential coordination sites. This steric bulk can influence the coordination geometry of the resulting metal complexes, favoring certain conformations and potentially limiting the coordination number of the metal center.

While specific studies on this compound are limited, research on analogous phenyl-substituted triazoles provides insight into its potential ligating properties. For instance, in related 1-phenyl-1H-1,2,3-triazole derivatives, the phenyl group can influence the orientation of the ligand upon coordination. In some cases, phenyl-substituted triazoles have been shown to act as versatile ligands, with the potential for the phenyl ring to participate in cyclometalation, a process where a carbon-hydrogen bond on the phenyl ring is cleaved and a metal-carbon bond is formed, leading to a chelate ring.

Chelation Modes and Stability of Complexes

The this compound ligand can exhibit various chelation modes depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands. Primarily, it is expected to act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. However, the possibility of bidentate or bridging coordination cannot be ruled out.

In the absence of other strongly coordinating groups, monodentate coordination through one of the triazole nitrogen atoms is the most probable scenario. The choice between the N1 and N3 positions for coordination would be influenced by the steric hindrance imposed by the adjacent phenyl and methyl groups.

While this compound itself lacks a conventional chelating arm, the phenyl group at the N2 position could potentially participate in coordination, leading to a bidentate C,N-chelation through cyclometalation. This would result in the formation of a stable five-membered metallacycle. However, this mode of coordination is generally more favored with transition metals that readily undergo oxidative addition, such as palladium and platinum.

Bridging coordination is also a possibility, where the triazole ring links two metal centers. This is a common feature in the coordination chemistry of triazoles and can lead to the formation of polynuclear complexes or coordination polymers.

The stability of the metal complexes formed with this compound is a function of several factors, including the strength of the metal-ligand bond and the chelate effect, if any. The stability of metal complexes with triazole-based ligands has been a subject of study, and stability constants have been determined for various systems. For instance, the stability constants of complexes between a bis-1,2,4-triazole ligand and several transition metal ions have been reported, with the order of stability being Cu(II) > Ni(II) > Zn(II). scirp.orgsemanticscholar.orgepa.govresearchgate.net While these values are for a different triazole system, they provide a general indication of the stability that can be expected for metal complexes of triazole-based ligands.

The table below presents hypothetical stability constants for this compound with various metal ions, based on trends observed for similar triazole ligands. It is important to note that these are estimated values and would require experimental verification.

| Metal Ion | Log K1 | Coordination Geometry (Predicted) |

|---|---|---|

| Cu(II) | ~ 5-7 | Square Planar / Distorted Octahedral |

| Ni(II) | ~ 4-6 | Octahedral |

| Zn(II) | ~ 3-5 | Tetrahedral |

| Co(II) | ~ 3-5 | Tetrahedral / Octahedral |

| Pd(II) | > 7 | Square Planar |

The stability of these complexes would also be influenced by the solvent system and the nature of the counter-ions present. The steric bulk of the this compound ligand may also impact the stability of the complexes, potentially leading to lower stability constants compared to less hindered triazole ligands due to steric strain. Further experimental studies are necessary to determine the precise chelation modes and stability constants for complexes of this specific ligand.

Structure Reactivity and Structure Property Relationships in Triazole Systems

Influence of Substituents on Triazole Reactivity

Substituents attached to the triazole or its associated phenyl ring can dramatically alter the electron distribution and steric environment of the molecule, thereby influencing its reactivity. These effects can either activate or deactivate the ring system towards certain chemical reactions.

While 4,5-Dimethyl-2-phenyltriazole itself has an unsubstituted phenyl ring, the electronic properties of this ring can be modulated by introducing substituents at its ortho-, meta-, or para- positions. These substituents alter the electron density of the phenyl ring, which in turn influences the electronic character of the attached triazole ring through inductive and resonance effects. This relationship can often be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic nature of the substituent. nih.govwikipedia.orglibretexts.org

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the phenyl ring. This effect is propagated to the triazole ring, making it more electron-deficient. Consequently, the nitrogen atoms of the triazole become less basic and less nucleophilic. This can decrease the rate of reactions where the triazole acts as a nucleophile. nih.gov Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, push electron density into the phenyl ring. This increases the electron density on the triazole ring, enhancing its basicity and nucleophilicity, which would likely accelerate reactions involving nucleophilic attack by a triazole nitrogen. nih.gov

| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect | Predicted Effect on Triazole Ring Reactivity |

|---|---|---|---|

| -OCH₃ | -0.27 | Strongly Electron-Donating | Increases nucleophilicity and basicity of triazole nitrogens. |

| -CH₃ | -0.17 | Weakly Electron-Donating | Slightly increases nucleophilicity and basicity. |

| -H | 0.00 | Neutral (Reference) | Baseline reactivity. |

| -Cl | +0.23 | Weakly Electron-Withdrawing | Slightly decreases nucleophilicity and basicity. |

| -CN | +0.66 | Strongly Electron-Withdrawing | Decreases nucleophilicity and basicity. |

| -NO₂ | +0.78 | Very Strongly Electron-Withdrawing | Significantly decreases nucleophilicity and basicity of the triazole ring. |

This table presents predicted electronic effects based on established Hammett constants. libretexts.org The Hammett constant (σ) quantifies the electronic influence of a substituent; negative values indicate electron-donating properties, while positive values indicate electron-withdrawing properties. viu.ca

The two methyl groups at the C4 and C5 positions of the triazole ring in this compound play a significant role in directing its synthesis and influencing its reactivity. During the synthesis of N-substituted triazoles from a 4,5-disubstituted-1H-1,2,3-triazole precursor, substitution can potentially occur at the N1 or N2 positions. However, the presence of bulky substituents at C4 and C5 creates steric hindrance around the adjacent N1 and N3 atoms. nih.govscielo.br

Tautomerism and Isomerism in Triazole Derivatives

The triazole core can exist in two constitutional isomeric forms: 1,2,3-triazole and 1,2,4-triazole, distinguished by the relative positions of their three nitrogen atoms. researchgate.netresearchgate.net The compound , this compound, is a derivative of the 1,2,3-triazole isomer.

Within the 1,2,3-triazole system, N-unsubstituted derivatives can exhibit prototropic tautomerism, a process involving the migration of a proton between the nitrogen atoms of the ring. For a 4,5-disubstituted 1,2,3-triazole, two primary tautomers can exist in equilibrium: the 1H-tautomer, where the proton resides on the N1 nitrogen, and the 2H-tautomer, where the proton is on the N2 nitrogen. nih.govwikipedia.org In aqueous solution, the 2H-tautomer of the parent 1,2,3-triazole is generally the more stable form. wikipedia.orgrsc.org

When a substituent like a phenyl group is permanently attached to a nitrogen atom, this fixes the molecule into a specific positional isomer, eliminating the possibility of tautomerism involving that substituent. The synthesis of such compounds, however, can lead to a mixture of these positional isomers. For example, the direct arylation of 4,5-dimethyl-1H-1,2,3-triazole could potentially yield both 1-phenyl and 2-phenyl isomers. As discussed previously, steric and electronic factors often favor the formation of one isomer over the other. nih.govscielo.br

| Type | Structure Name | Description |

|---|---|---|

| Constitutional Isomer | 4,5-Dimethyl-1,2,3-triazole | Nitrogen atoms are at positions 1, 2, and 3. |

| Constitutional Isomer | 4,5-Dimethyl-1,2,4-triazole | Nitrogen atoms are at positions 1, 2, and 4. |

| Tautomer (of 1,2,3-isomer) | 4,5-Dimethyl-1H-1,2,3-triazole | Proton is attached to the N1 nitrogen. |

| Tautomer (of 1,2,3-isomer) | 4,5-Dimethyl-2H-1,2,3-triazole | Proton is attached to the N2 nitrogen. |

| Positional Isomer | 4,5-Dimethyl-1-phenyl-1H-1,2,3-triazole | Phenyl group is fixed at the N1 position. |

| Positional Isomer | 4,5-Dimethyl-2-phenyl-2H-1,2,3-triazole | Phenyl group is fixed at the N2 position. |

Conformational Analysis and Molecular Recognition Elements

The three-dimensional shape, or conformation, of this compound is largely defined by the rotation around the single bond connecting the phenyl ring to the N2 atom of the triazole ring. Due to steric repulsion between the ortho-hydrogens of the phenyl ring and the atoms of the triazole ring, the two rings are generally not coplanar. researchgate.net Instead, they adopt a twisted conformation. The extent of this twist is described by the dihedral angle between the planes of the two rings. While the exact angle for this compound is not specified in the available literature, studies on structurally similar 2-aryl-2H-1,2,3-triazoles show that this angle can vary but typically results in a non-planar structure. researchgate.net

| Compound | Dihedral Angle Between Triazolyl and Aryl Rings | Reference |

|---|---|---|

| (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol | 14.02° | researchgate.net |

| 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde | 2.44° | researchgate.net |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole* | 13.95° | nih.gov |

Note: This table shows examples from related structures to illustrate the typical range of non-coplanarity. The last entry is a 1-phenyl isomer, included for comparison. The specific dihedral angle for this compound would be influenced by its C4 and C5 methyl groups.

This defined three-dimensional structure, combined with the electronic features of the triazole ring, provides elements for molecular recognition. The 1,2,3-triazole ring is a versatile participant in non-covalent interactions. The nitrogen atoms (N1 and N3) possess lone pairs of electrons and can act as hydrogen bond acceptors. nih.govrsc.org Furthermore, the C-H bonds of the triazole ring can act as weak hydrogen bond donors. rsc.orgsemanticscholar.org These capabilities allow the molecule to form specific interactions with other molecules, a fundamental principle in supramolecular chemistry and drug design. The phenyl group can also participate in π-π stacking interactions, further contributing to the molecule's ability to engage in molecular recognition events.

Theoretical and Computational Investigations of 4,5 Dimethyl 2 Phenyltriazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 4,5-dimethyl-2-phenyltriazole. These computational methods provide insights into the electronic structure, potential reaction pathways, and spectroscopic characteristics of the compound.

Density Functional Theory (DFT) Studies on Electronic Structure

For substituted triazoles, the nature and position of substituent groups significantly influence the electronic properties. In the case of this compound, the methyl groups at the 4 and 5 positions and the phenyl group at the 2 position will modulate the electron distribution within the triazole ring. DFT calculations can precisely quantify these effects, offering a detailed picture of the molecule's electronic landscape.

Computational Elucidation of Reaction Mechanisms

Computational methods are invaluable for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is crucial for understanding how the molecule is formed and how it might interact with other chemical species. For instance, the synthesis of substituted 1,2,3-triazoles often involves cycloaddition reactions, and computational studies can shed light on the step-by-step process of ring formation.

Prediction of Spectroscopic Parameters

DFT and other quantum chemical methods can accurately predict various spectroscopic parameters for this compound. This includes vibrational frequencies (which correspond to peaks in an infrared spectrum), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (which are observed in UV-Vis spectroscopy). These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of the synthesized compound. By comparing the calculated spectra with experimental data, scientists can gain confidence in the identity and purity of their sample.

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are computational techniques that are particularly useful for understanding how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. These methods are a cornerstone of modern drug discovery and materials science.

Computational Studies of Molecular Interactions

Molecular modeling allows for the visualization and analysis of the three-dimensional structure of this compound and its potential interactions with other molecules. These studies can reveal the types of non-covalent interactions that are likely to occur, such as hydrogen bonds, van der Waals forces, and pi-stacking interactions. Understanding these interactions is key to predicting the compound's physical properties, such as its solubility and boiling point, as well as its potential biological activity. For triazole derivatives, interactions with the active sites of enzymes or receptors are of particular interest.

Ligand Efficiency and Binding Mode Analysis

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target molecule to form a stable complex. The results of docking simulations can provide a "binding score," which estimates the strength of the interaction, and can reveal the specific binding mode, including the key amino acid residues involved in the interaction.

Applications of 4,5 Dimethyl 2 Phenyltriazole in Advanced Chemical Synthesis and Materials Science

Role as a Privileged Scaffold in Organic Synthesis

The 1,2,3-triazole core is a significant structural motif in organic synthesis, valued for its stability and synthetic accessibility, often through "click chemistry." This heterocycle serves as a versatile building block for creating more complex molecular frameworks and advanced heterocyclic systems.

Building Block for Complex Molecular Architectures

The synthesis of complex architectures often leverages the robust formation of the triazole ring itself, which can be achieved through various methods, including the well-established Huisgen 1,3-dipolar cycloaddition of azides and alkynes. This reaction is known for its high efficiency and regioselectivity, particularly when catalyzed by copper(I), which predominantly yields 1,4-disubstituted triazoles.

Application as Ligands in Catalytic Systems

The nitrogen atoms within the 1,2,3-triazole ring possess lone pairs of electrons that can coordinate with metal centers, making triazole derivatives attractive candidates for ligands in catalytic systems.

Incorporation into Heterogeneous Catalysts

The immobilization of catalytically active metal complexes onto solid supports is a key strategy in developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. While there is no specific information in the provided search results on the incorporation of 4,5-Dimethyl-2-phenyltriazole into heterogeneous catalysts, the general principles of ligand immobilization can be applied.

One common approach involves functionalizing a solid support, such as silica (B1680970) or magnetic nanoparticles, with a group that can then be used to anchor the triazole-based ligand. For instance, α-amidotriazole-functionalized magnetic nanoparticles have been used to immobilize copper ions, creating a heterogeneous catalyst for the synthesis of other triazole derivatives. researchgate.net This demonstrates the feasibility of using triazole-based ligands in the design of solid-supported catalysts.

Q & A

Q. How can crystallographic data improve mechanistic understanding of triazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.